molecular formula C5H3BrN2S B6235246 5-bromo-1H-thieno[2,3-c]pyrazole CAS No. 1511732-68-5

5-bromo-1H-thieno[2,3-c]pyrazole

Cat. No.: B6235246
CAS No.: 1511732-68-5
M. Wt: 203.1
InChI Key:
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Description

5-Bromo-1H-thieno[2,3-c]pyrazole: is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrazole ring

Mechanism of Action

Target of Action

5-Bromo-1H-thieno[2,3-c]pyrazole is a heteroaromatic organic compound These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-bromo-1H-thieno[2,3-c]pyrazole are not fully understood. Thienopyrazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

The cellular effects of this compound are not well-documented. Thienopyrazoles have been shown to have potent effects on cellular processes . For instance, thieno[3,2-c]pyrazol-3-amine derivatives have been studied as potential inhibitors of glycogen synthase kinase 3β, a key enzyme involved in Alzheimer’s disease pathology .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-known. Thienopyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound is stable under refrigeration .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Thienopyrazoles are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-thieno[2,3-c]pyrazole typically involves the following steps:

  • Formation of the Thiophene Ring: : The initial step often involves the construction of the thiophene ring. This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

  • Bromination: : The thiophene ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

  • Cyclization to Form the Pyrazole Ring: : The brominated thiophene is then subjected to cyclization with hydrazine or its derivatives to form the pyrazole ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-thieno[2,3-c]pyrazole can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

  • Oxidation and Reduction: : The compound can be oxidized or reduced under appropriate conditions. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be performed using reducing agents such as lithium aluminum hydride.

  • Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and suitable ligands.

Common Reagents and Conditions

    Nucleophilic Substitution: Organolithium reagents, Grignard reagents, solvents like tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature.

    Oxidation: Potassium permanganate, solvents like acetone or water, and reaction temperatures around 0-25°C.

    Reduction: Lithium aluminum hydride, solvents like diethyl ether, and reaction temperatures around 0-25°C.

    Coupling Reactions: Palladium catalysts, phosphine ligands, solvents like toluene or dimethylformamide (DMF), and reaction temperatures around 80-120°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-c]pyrazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-1H-thieno[2,3-c]pyrazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a valuable scaffold for the development of therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as conductivity, stability, and mechanical strength.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-pyrazole
  • 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
  • 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbaldehyde

Uniqueness

5-Bromo-1H-thieno[2,3-c]pyrazole is unique due to its fused ring system, which combines the properties of both thiophene and pyrazole rings. This structural feature imparts distinct electronic and steric properties, making it a versatile scaffold for various applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it particularly valuable in synthetic and medicinal chemistry.

Properties

CAS No.

1511732-68-5

Molecular Formula

C5H3BrN2S

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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